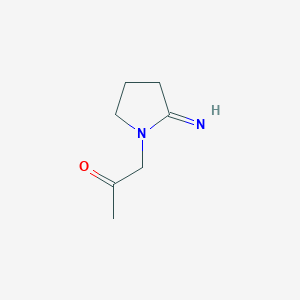
1-(2-Iminopyrrolidin-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iminopyrrolidin-1-yl)propan-2-one is a chemical compound with a unique structure that includes a pyrrolidine ring and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iminopyrrolidin-1-yl)propan-2-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with an aldehyde or ketone in the presence of an acid catalyst to form the imine intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iminopyrrolidin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(2-Iminopyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Iminopyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-yl)propan-2-one: A compound with a similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Acetylpyridine: Another related compound with a pyridine ring and an acetyl group.
Uniqueness
1-(2-Iminopyrrolidin-1-yl)propan-2-one is unique due to the presence of both the pyrrolidine ring and the imine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(2-iminopyrrolidin-1-yl)propan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-9-4-2-3-7(9)8/h8H,2-5H2,1H3 |
Clé InChI |
JYILGTSFTGGBDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1CCCC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



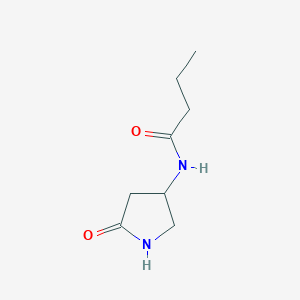
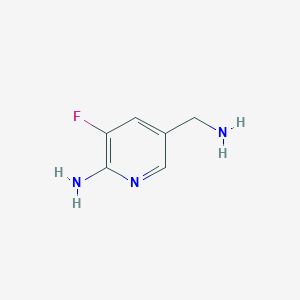
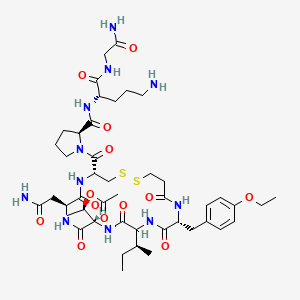
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
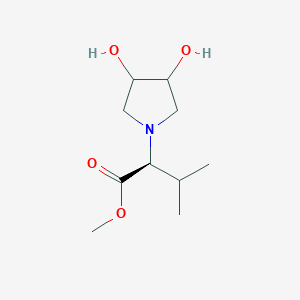
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
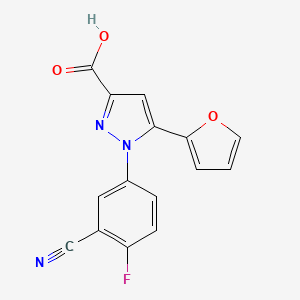
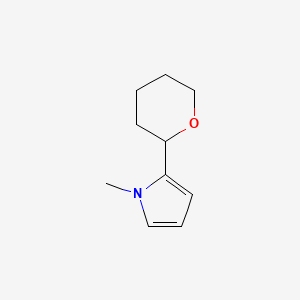
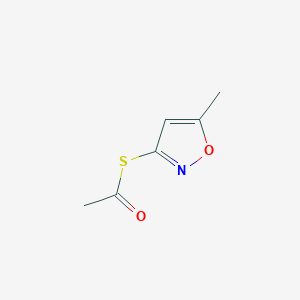
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
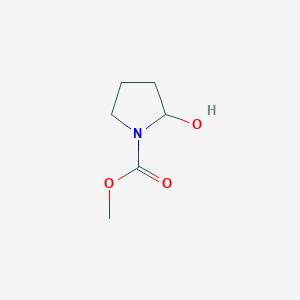
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

